molecular formula C10H9B B1281098 6-Bromo-1,2-dihydronaphthalene CAS No. 75693-17-3

6-Bromo-1,2-dihydronaphthalene

Cat. No. B1281098
CAS RN: 75693-17-3
M. Wt: 209.08 g/mol
InChI Key: LOKQHPNLNHXWSQ-UHFFFAOYSA-N
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Description

6-Bromo-1,2-dihydronaphthalene is a chemical compound with the molecular formula C10H9Br . It has a molecular weight of 209.08 g/mol .


Synthesis Analysis

A mild and efficient metal-free protocol via the rearrangement of cyclopropylcarbinols has been reported to construct 1,2-dihydronaphthalene skeletons utilizing cyclopropane ring as the scaffold . Conjugated dienes and, in some cases, homoallylic chlorides were obtained as major products in good to excellent yields .


Molecular Structure Analysis

The molecular structure of 6-Bromo-1,2-dihydronaphthalene includes a bromine atom attached to a 1,2-dihydronaphthalene skeleton . The InChI representation of the molecule is InChI=1S/C10H9Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h2,4-7H,1,3H2 .


Physical And Chemical Properties Analysis

6-Bromo-1,2-dihydronaphthalene has a molecular weight of 209.08 g/mol . It has a computed XLogP3-AA value of 3.7, indicating its lipophilicity . The compound has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . The exact mass and monoisotopic mass of the compound are 207.98876 g/mol .

Scientific Research Applications

Synthesis of Novel Dihydronaphthalenes and Benzofluorenes

The 1,2-dihydronaphthalene ring system, which includes 6-Bromo-1,2-dihydronaphthalene, is present in various natural products of therapeutic importance . It’s used in the synthesis of novel dihydronaphthalenes and benzofluorenes .

Preparation of Biologically Active Dihydronaphthalene Analogues

Nafoxidene 51 is a class of biologically active dihydronaphthalene, and its analogues can be prepared from 1-(4-benzyloxyphenyl)-6-methoxy-2-phenyl-3,4-dihydronaphthalene .

Fluorescent Ligands for the Estrogen Receptor

Dihydronaphthalene derivatives, including 6-Bromo-1,2-dihydronaphthalene, are used as fluorescent ligands for the estrogen receptor .

Hepatitis C NS5B Polymerase Inhibitors

These compounds exhibit activity as Hepatitis C NS5B polymerase inhibitors .

Inhibitors of Aldosterone Synthase (CYP11B2)

Dihydronaphthalenes were found to be potent and selective inhibitors of aldosterone synthase (CYP11B2) for the treatment of congestive heart failure and myocardial fibrosis .

Useful Building Blocks in Organic Synthesis

Dihydronaphthalenes are known as useful building blocks in organic synthesis . They can undergo bromination, cyclopropanation, dipolar cycloaddition, and epoxidation reactions to afford useful products .

Synthesis of Dihydronaphthofurans

Dihydronaphthofurans (DHNs) are an important class of arene ring-fused furans which are widely found in many natural and non-natural products and drug candidates with relevant biological and pharmacological activities . 6-Bromo-1,2-dihydronaphthalene can be used in the synthesis of these compounds .

Photochromic Properties

Vinylidene-naphthofurans, which can be synthesized from 6-Bromo-1,2-dihydronaphthalene, exhibit photochromic properties when exposed to UV or sun light at room temperature .

properties

IUPAC Name

6-bromo-1,2-dihydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h2,4-7H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKQHPNLNHXWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70507137
Record name 6-Bromo-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1,2-dihydronaphthalene

CAS RN

75693-17-3
Record name 6-Bromo-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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